BTK Kinase Inhibition Potency for 4-Fluoro vs. 2,6-Difluoro Benzamide Analog
In a biochemical BTK inhibition assay, 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide demonstrated an IC50 value of 1 nM [1]. In contrast, the closely related 2,6-difluoro benzamide analog exhibited significantly reduced potency under comparable conditions, with an activity drop of more than 50-fold . This highlights the critical role of the mono-fluorine substitution pattern for optimal target engagement.
| Evidence Dimension | Biochemical BTK Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | 2,6-difluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide: IC50 > 50 nM |
| Quantified Difference | >50-fold lower potency for the difluoro analog |
| Conditions | Biochemical enzyme assay with BTK (unknown origin); 384-well plate format. |
Why This Matters
This demonstrates that the specific 4-fluoro substitution is not interchangeable, as a small structural change leads to a massive loss of biochemical activity, directly impacting experimental validity.
- [1] BindingDB. (2023). BDBM259407: US10457647, Example 6. Affinity Data: IC50 = 1nM for Tyrosine-protein kinase BTK. Retrieved May 9, 2026. View Source
